n'-(2-Chloroacetyl)benzohydrazide

Descripción

Contextualization within Benzohydrazide (B10538) Chemical Class

Benzohydrazides are a class of organic compounds characterized by a benzene (B151609) ring attached to a hydrazide functional group (-CONHNH₂). This structural motif is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. thepharmajournal.com The hydrazide-hydrazone linkage (-CONH-N=C) that can be readily formed from benzohydrazides is a key feature in many pharmacologically active agents. thepharmajournal.com

The benzohydrazide class is well-documented for its diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. thepharmajournal.com The versatility of the benzohydrazide structure allows for a wide range of chemical modifications, enabling the synthesis of large libraries of derivatives for biological screening.

Significance in Contemporary Organic and Medicinal Chemistry Research

The significance of N'-(2-Chloroacetyl)benzohydrazide and its isomers in modern research stems from their potential as precursors for novel therapeutic agents. The presence of the reactive chloroacetyl group provides a convenient handle for introducing various substituents, leading to the creation of new chemical entities with potentially enhanced biological activities.

Research into benzohydrazide derivatives has shown that they can act as inhibitors of various enzymes, such as topoisomerase I, which is crucial for DNA replication and transcription. The ability to modulate such fundamental cellular processes underscores the therapeutic potential of this class of compounds. Furthermore, some benzohydrazide derivatives have been investigated for their ability to dually inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of neurodegenerative diseases.

The general synthetic accessibility of benzohydrazides and the straightforward introduction of the N'-chloroacetyl group make these compounds attractive targets for academic and industrial research aimed at discovering new drugs.

Scope and Academic Research Focus on the Compound

The academic research focus on this compound and its isomers is primarily centered on the synthesis of novel derivatives and the evaluation of their biological activities. A significant area of investigation is their potential as antimicrobial agents. For instance, the 4-chloro isomer of this compound has demonstrated notable in vitro activity against Gram-negative bacteria.

Another major research avenue is the exploration of their anticancer properties. The benzohydrazide scaffold is a component of numerous compounds with demonstrated cytotoxic activity against various cancer cell lines. thepharmajournal.comnih.gov Research in this area often involves the synthesis of a series of related compounds to establish structure-activity relationships (SAR), aiming to identify the specific structural features that contribute to their anticancer effects. The mechanism of action is also a key area of study, with investigations into how these compounds induce apoptosis (programmed cell death) and inhibit cancer cell proliferation. nih.gov

Furthermore, the reactive nature of the chloroacetyl group makes this compound a useful intermediate in organic synthesis for the construction of more complex heterocyclic systems, which are themselves of great interest in medicinal chemistry.

Interactive Data Tables

Below are interactive tables summarizing key data for isomers of this compound.

Physicochemical Properties

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Chloro-N'-(2-chloroacetyl)benzohydrazide | 52093-13-7 biosynth.com | C₉H₈Cl₂N₂O₂ biosynth.com | 247.07 biosynth.com |

| 4-Chloro-N'-(2-chloroacetyl)benzohydrazide | 50677-27-5 nih.gov | C₉H₈Cl₂N₂O₂ nih.gov | 247.07 nih.gov |

Detailed Research Findings: Antimicrobial Activity

The following table details the in vitro antibacterial activity of 4-Chloro-N'-(2-chloroacetyl)benzohydrazide.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/ml | Reference |

| Pseudomonas aeruginosa | 15.62 - 62.50 | |

| Escherichia coli | 15.62 - 62.50 |

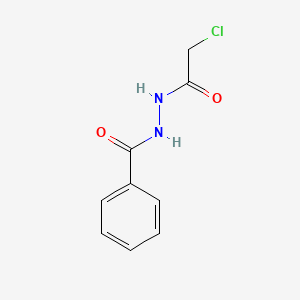

Structure

2D Structure

Propiedades

IUPAC Name |

N'-(2-chloroacetyl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c10-6-8(13)11-12-9(14)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMBYJNNXDASJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353151 | |

| Record name | n'-(2-chloroacetyl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50677-24-2 | |

| Record name | n'-(2-chloroacetyl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of N 2 Chloroacetyl Benzohydrazide

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a powerful, non-destructive method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, a unique spectral fingerprint of the compound is obtained.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the key functional groups within N'-(2-Chloroacetyl)benzohydrazide. The spectrum reveals characteristic absorption bands that correspond to specific vibrational modes. For benzohydrazide (B10538) derivatives, the N-H stretching of the hydrazide group typically appears as a distinct band in the region of 3173 cm⁻¹. researchgate.net The presence of two carbonyl groups (amide and ketone) leads to strong absorption bands. The amide I band (primarily C=O stretching) is expected around 1622 cm⁻¹, a region characteristic for such functionalities in related hydrazone compounds. researchgate.net

The aromatic nature of the benzene (B151609) ring is confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The C-N stretching vibrations of the hydrazide group are also identifiable within the fingerprint region. Furthermore, the presence of the chloroacetyl group is confirmed by the C-Cl stretching vibration, which typically appears in the 800-600 cm⁻¹ region.

Table 1: Characteristic FT-IR Absorption Bands for this compound Functional Groups (based on related structures)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | ~3200-3300 |

| C-H (Aromatic) | Stretching | ~3000-3100 |

| C=O (Amide I) | Stretching | ~1680-1630 |

| C=O (Acetyl) | Stretching | ~1720-1700 |

| C=C (Aromatic) | Stretching | ~1600-1450 |

| C-N | Stretching | ~1400-1200 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), allowing for the mapping of the molecular skeleton.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping

¹H NMR spectroscopy is used to determine the number and types of protons in a molecule. In this compound, the aromatic protons of the benzene ring are expected to produce signals in the downfield region, typically between δ 7.5 and 8.0 ppm. The exact chemical shifts and splitting patterns (e.g., doublet, triplet) depend on the substitution pattern of the ring. The two N-H protons of the hydrazide linkage are anticipated to appear as broad singlets, also in the downfield region (often > δ 9.0 ppm), due to proton exchange and quadrupole broadening. A key indicator of the chloroacetyl group is the singlet signal for the methylene (B1212753) (-CH₂) protons adjacent to the carbonyl group and the chlorine atom, which would likely appear in the range of δ 4.0-4.5 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ar-H (Aromatic) | 7.5 - 8.0 | Multiplet |

| -NH- (Amide) | > 9.0 | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

¹³C NMR spectroscopy provides confirmation of the carbon framework of the molecule. The two carbonyl carbons (C=O) of the benzoyl and chloroacetyl groups are expected to be the most downfield signals, typically appearing in the δ 160-180 ppm region. The aromatic carbons will generate a series of peaks between δ 120-140 ppm, with the carbon attached to the carbonyl group (ipso-carbon) being slightly more downfield. The methylene carbon (-CH₂-) of the chloroacetyl group, being attached to an electronegative chlorine atom, is expected to have a chemical shift in the range of δ 40-50 ppm. In related benzohydrazide derivatives, aromatic carbon signals have been observed in the δ 117-147 ppm range. researchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide/Ketone) | 160 - 180 |

| Ar-C (Aromatic) | 120 - 140 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₉ClN₂O₂), the expected exact mass can be calculated. The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of the chlorine isotope (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak, two mass units higher than the molecular ion peak and with about one-third the intensity, would be expected, confirming the presence of one chlorine atom.

Common fragmentation patterns for this molecule would likely involve the cleavage of the amide bonds. Key fragment ions could include the benzoyl cation ([C₆H₅CO]⁺) and the chloroacetyl cation ([ClCH₂CO]⁺), as well as fragments resulting from the loss of these groups from the molecular ion.

Electronic Spectroscopy for Conjugation Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule, particularly in systems with conjugated π-electrons. The benzoyl portion of this compound contains a conjugated system. The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions. For the parent benzohydrazide, a maximum absorption (λmax) is observed at 285.2 nm. chemicalbook.com The introduction of the chloroacetyl group is not expected to significantly shift this primary absorption band, which is characteristic of the benzoyl chromophore. This analysis helps to confirm the presence of the conjugated aromatic system within the molecule. In similar compounds, maximum absorption wavelengths have been noted between 336 to 374 nm, indicating that substitutions can influence the electronic environment. scielo.br

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The structure of this compound contains several chromophores—groups of atoms responsible for light absorption—including the benzene ring and the two carbonyl groups (C=O) of the hydrazide moiety.

The electronic spectrum of this compound is expected to be characterized by two primary types of electronic transitions:

π → π* (pi to pi-star) transitions: These are high-energy transitions that arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated system of the benzene ring and the C=O double bonds are the primary sites for these transitions. They typically result in strong absorption bands. Studies on various benzohydrazide derivatives show that these π → π* transitions commonly occur in the 220–300 nm range. researchgate.net

n → π* (n to pi-star) transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms, to a π* antibonding orbital of a nearby double bond (e.g., C=O). These transitions are generally of lower energy and intensity compared to π → π* transitions.

While the specific absorption maxima (λmax) for this compound are not widely reported, data from analogous compounds provide insight into the expected spectral properties. For instance, related benzoxazole (B165842) derivatives exhibit λmax values in the range of 336 to 374 nm. scielo.br The precise absorption wavelengths and intensities are influenced by the solvent environment and the specific substitution pattern of the molecule.

| Transition Type | Associated Chromophore | Typical Absorption Range (nm) | Relative Intensity |

|---|---|---|---|

| π → π | Benzene Ring, C=O | 220 - 300 | High |

| n → π | C=O, -NH-NH- | > 300 | Low to Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in the crystal lattice.

As of this review, a specific crystal structure for this compound has not been deposited in public crystallographic databases. However, the analysis of closely related benzohydrazide derivatives provides a clear blueprint for its expected structural features. For example, the crystal structure of N'-acetyl-N'-phenyl-2-naphthohydrazide has been solved and reveals key architectural details common to this class of compounds. eurjchem.comresearchgate.net The crystallographic data for this related compound illustrates the type of information obtained from such an analysis. eurjchem.comresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.9164(7) |

| b (Å) | 9.7058(9) |

| c (Å) | 17.7384(12) |

| α (°) | 88.308(7) |

| β (°) | 89.744(6) |

| γ (°) | 86.744(7) |

| Volume (ų) | 1531.9(2) |

The raw data obtained from an X-ray diffraction experiment is a collection of reflection intensities. To transform this data into a final, coherent molecular structure, sophisticated software programs are required. SHELXL is a widely used and powerful program for the refinement of crystal structures from diffraction data. mdpi.com The refinement process involves creating a theoretical model of the molecule and adjusting its parameters—such as atomic positions, and displacement parameters—to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data. The structure is solved by direct methods and refined using a full-matrix least-squares procedure until convergence is reached, indicated by a final R-value and a Goodness-of-Fit (GOOF) value close to 1. eurjchem.comresearchgate.net

The way molecules arrange themselves in a crystal is governed by a network of non-covalent intermolecular forces. In benzohydrazide derivatives, hydrogen bonding is a dominant directional force that dictates the supramolecular architecture. The this compound molecule contains hydrogen bond donors (the N-H groups) and hydrogen bond acceptors (the C=O oxygen atoms).

| Donor-H···Acceptor | Distance (Å) | Symmetry Operation |

|---|---|---|

| N-H···O | ~2.8 - 3.0 | Translational/Symmetry |

| C-H···O | ~3.2 - 3.4 | Translational/Symmetry |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element within a compound. This experimental data is then compared against the theoretical percentages calculated from the compound's molecular formula. A close match between the experimental ("found") and theoretical ("calculated") values provides strong evidence for the compound's elemental composition and purity.

The molecular formula for this compound is C₉H₉ClN₂O₂. Based on this formula, the theoretical elemental composition can be calculated. While experimental results for this specific compound are not available in the cited literature, the table below shows the calculated values and illustrates how they would be compared to experimental findings, using data from a related cyanohydrazide as a formatting example. mdpi.com

| Element | Molecular Formula | Theoretical Mass % | Found Mass % (Example Format) mdpi.com |

|---|---|---|---|

| Carbon (C) | C₉H₉ClN₂O₂ | 47.28% | e.g., 47.35% |

| Hydrogen (H) | 3.97% | e.g., 3.95% | |

| Chlorine (Cl) | 15.51% | e.g., 15.45% | |

| Nitrogen (N) | 12.25% | e.g., 12.21% | |

| Oxygen (O) | 14.00% | e.g., 14.04% |

Biological Activities and Mechanistic Investigations of N 2 Chloroacetyl Benzohydrazide and Its Derivatives

In Vitro Antimicrobial Research

The antimicrobial potential of N'-(2-Chloroacetyl)benzohydrazide derivatives has been extensively evaluated against a wide range of pathogenic microorganisms, including both Gram-negative and Gram-positive bacteria, as well as various fungal species. These studies have unveiled promising candidates for further drug development.

Evaluation Against Gram-Negative Bacterial Strains

Derivatives of benzohydrazide (B10538) have demonstrated notable activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. nih.gov In one study, phenylacetamide and benzohydrazide derivatives were screened for their antibacterial properties, revealing significant activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.64 to 5.65 μg/mL. nih.gov Specifically, compounds 5 and 21 were particularly potent against E. coli, with MIC values of 0.64 and 0.67 μg/mL, respectively. nih.gov Further investigation showed these compounds exhibited a post-antibiotic effect of 2 hours at their MIC and demonstrated concentration-dependent bactericidal activity against E. coli. nih.gov

Another study synthesized a series of 2-chlorobenzoic acid derivatives and found they exhibited greater antibacterial potential against the Gram-negative bacterium E. coli compared to Gram-positive bacteria. nih.gov A bis-sulfide derivative, compound 7 , derived from a bis-chloroacetamide precursor, showed potent activity against Pseudomonas aeruginosa with an inhibition activity of 78.8%. scielo.org.za

The following table summarizes the activity of selected benzohydrazide derivatives against Gram-negative bacteria:

| Compound/Derivative | Bacterial Strain | Activity (MIC/Inhibition) | Reference |

| Phenylacetamide/Benzohydrazide Derivatives | Escherichia coli | MIC: 0.64 - 5.65 µg/mL | nih.gov |

| Compound 5 | Escherichia coli | MIC: 0.64 µg/mL | nih.gov |

| Compound 21 | Escherichia coli | MIC: 0.67 µg/mL | nih.gov |

| 2-Chlorobenzoic Acid Derivatives | Escherichia coli | More potent than against Gram-positive | nih.gov |

| Bis-sulfide Derivative 7 | Pseudomonas aeruginosa | 78.8% inhibition | scielo.org.za |

| 2-hydroxybenzohydrazide derivatives | Escherichia coli | N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide showed greater activity. | fip.org |

Evaluation Against Gram-Positive Bacterial Strains

Benzohydrazide derivatives have also been assessed for their efficacy against Gram-positive bacteria, notably Staphylococcus aureus. nih.govumsha.ac.ir Research has shown that these compounds can possess significant bactericidal activity against both standard and methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.gov For instance, a series of phenylacetamide and benzohydrazide derivatives displayed good antibacterial activity, with all tested compounds showing significant bactericidal effects against E. coli and MRSA. nih.gov

In a separate study, a bis-sulfide derivative, compound 7 , demonstrated the most potent activity against Staphylococcus aureus, with an inhibition activity of 83.4%. scielo.org.za Another study focusing on 2-chlorobenzoic acid derivatives found them to be active against Staphylococcus aureus and Bacillus subtilis. nih.gov

The table below presents the activity of specific derivatives against Gram-positive bacteria:

| Compound/Derivative | Bacterial Strain | Activity (MIC/Inhibition) | Reference |

| Phenylacetamide/Benzohydrazide Derivatives | MRSA | Significant bactericidal activity | nih.gov |

| Bis-sulfide Derivative 7 | Staphylococcus aureus | 83.4% inhibition | scielo.org.za |

| 2-Chlorobenzoic Acid Derivatives | Staphylococcus aureus, Bacillus subtilis | Active | nih.gov |

| N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide (B126) derivatives | Staphylococcus aureus | Good to moderate activity | researchgate.net |

Antifungal Efficacy Studies Against Fungal Species

The antifungal properties of this compound and its analogs have been investigated against pathogenic fungi like Aspergillus niger and Rhizopus species. nih.govnih.gov Studies on 2-chlorobenzoic acid derivatives revealed their activity against Candida albicans and Aspergillus niger. nih.gov Research into other organic compounds has also shown antifungal activity against Aspergillus niger, although in some cases, it was lower than against other fungi. cabidigitallibrary.org

Some studies have explored the mechanism of antifungal action, suggesting that it may involve the inhibition of ergosterol (B1671047) biosynthesis by targeting the lanosterol-14-alpha-demethylase enzyme. nih.gov Several newly synthesized compounds showed effective in vitro antifungal activity against Aspergillus and Candida species, with some exhibiting minimum inhibitory concentrations (MICs) in the range of 1.2-4 µg/mL against two Aspergillus strains. nih.gov

| Compound/Derivative | Fungal Species | Activity (MIC) | Reference |

| 2-Chlorobenzoic Acid Derivatives | Candida albicans, Aspergillus niger | Active | nih.gov |

| Dibenzo-1,4-dioxine-2-acetyloxime derivatives | Aspergillus spp., Candida spp. | MIC: 1.2-4 µg/mL (for some against Aspergillus) | nih.gov |

Methodological Approaches for Activity Screening

A variety of well-established methods are employed to screen this compound derivatives for their antimicrobial activity. These techniques are crucial for determining the potency and spectrum of action of the synthesized compounds. nih.govfip.orgumsha.ac.irresearchgate.netnih.govnih.gov

Agar (B569324) Diffusion Method: This method, including the disc diffusion and well diffusion techniques, is widely used for preliminary screening. nih.govderpharmachemica.commdpi.com A standardized inoculum of the microorganism is spread over an agar plate, and then paper discs impregnated with the test compound or a solution of the compound are placed on the surface. researchgate.net The diameter of the zone of inhibition around the disc indicates the compound's activity. derpharmachemica.com

Microdilution and Tube Dilution Methods: Broth microdilution and tube dilution methods are quantitative techniques used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC). nih.govnih.govmdpi.com These methods involve preparing a two-fold serial dilution of the compound in a liquid growth medium, which is then inoculated with the microorganism. nih.gov The MIC is the lowest concentration of the compound that prevents visible growth. mdpi.com The MBC/MFC is determined by subculturing from the clear tubes or wells onto fresh agar plates. mdpi.com

Bioluminescent Reporters: For high-throughput screening, bioluminescent reporter strains of bacteria like Pseudomonas aeruginosa and Escherichia coli have been developed. nih.gov The light output from these strains correlates with cell viability, providing a rapid and sensitive measure of antibacterial activity. nih.gov

These methodologies provide a comprehensive framework for evaluating the antimicrobial efficacy of novel chemical entities, paving the way for the identification of promising lead compounds.

In Vitro Anticancer Research

In addition to their antimicrobial properties, derivatives of this compound have emerged as a promising class of compounds in anticancer research. Studies have focused on their cytotoxic effects on various cancer cell lines and the elucidation of their mechanisms of action, particularly their ability to induce programmed cell death, or apoptosis.

Apoptosis Induction Mechanisms in Cancer Cell Lines

Several studies have demonstrated that benzohydrazide derivatives can induce apoptosis in cancer cells. For instance, a series of new benzothiazole (B30560) acylhydrazones were synthesized and evaluated for their anticancer activity. nih.govnih.gov The investigation involved MTT assays to determine cytotoxicity against various cancer cell lines, including C6 (rat brain glioma), A549 (human lung adenocarcinoma), MCF-7 (human breast adenocarcinoma), and HT-29 (human colorectal adenocarcinoma). nih.govnih.gov To understand the cell death pathway, flow cytometric analysis was performed, which can identify apoptotic cells. nih.govnih.gov

In another study, new flufenamic acid derivatives were synthesized, and their cytotoxic effects were evaluated. semanticscholar.org Compound 7 from this series showed anticancer activity against the MCF-7 breast cancer cell line and was found to induce apoptosis. semanticscholar.org The evidence for apoptosis included the observation of fragmented nuclei after DAPI staining and the results of agarose (B213101) gel electrophoresis. semanticscholar.org Furthermore, treatment with compound 7 led to an increased level and activation of caspase 9 and enhanced the release of cytochrome c from the mitochondria into the cytosol, indicating the induction of the intrinsic apoptotic pathway. semanticscholar.org

The table below highlights key findings related to apoptosis induction by benzohydrazide derivatives:

| Compound/Derivative Series | Cancer Cell Line(s) | Observed Apoptotic Mechanisms | Reference |

| Benzothiazole acylhydrazones | C6, A549, MCF-7, HT-29 | Investigated via flow cytometry to identify death pathway. | nih.govnih.gov |

| Flufenamic acid derivative (Compound 7) | MCF-7 (Human breast adenocarcinoma) | Fragmented nuclei, increased caspase 9 level and activation, enhanced cytochrome c release (intrinsic pathway). | semanticscholar.org |

Antiproliferative Activity Against Specific Cancer Cell Lines (e.g., A549, MCF-7, HeLa, HepG2)

Derivatives of this compound have been the subject of research for their potential antiproliferative effects against various cancer cell lines. Studies have shown that these compounds can exhibit significant cytotoxic activity.

For instance, hydrazide-hydrazones and benzenesulphonohydrazones have demonstrated notable antiproliferative activity against a range of cancer cell lines, including lung (A549), liver (HepG2), breast (MCF-7), and cervical (HeLa) cancer cells. nih.gov The substitution patterns on the phenyl ring of these derivatives have been shown to influence their cytotoxic and selective nature. For example, a benzenesulphonohydrazide derivative with a fluorine at the ortho-position and a bromine at the para-position of the phenyl ring was found to be particularly cytotoxic and selective against HepG2 cells. nih.gov

In other research, a novel Strandberg type polyoxomolybdate based organic–inorganic hybrid solid demonstrated considerable inhibitory effects against HepG2, A549, and MCF-7 cell lines, with IC₅₀ values of 33.79 µmol L⁻¹, 25.17 µmol L⁻¹, and 32.11 µmol L⁻¹, respectively. rsc.org The antiproliferative action of this compound was linked to cell cycle arrest, with A549 and HepG2 cells being arrested in the S phase and MCF-7 cells in the G2/M phase. rsc.org

Furthermore, a series of 2-chloroquinazoline (B1345744) derivatives were synthesized and evaluated for their anti-proliferation activities against four EGFR high-expressing cell lines: A549, NCI-H1975, AGS, and HepG2. nih.gov One particular derivative, 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide, exhibited the most potent activity with IC₅₀ values of 3.68, 10.06, 1.73, and 2.04 μM, respectively, and was shown to inhibit the migration of cancer cells. nih.gov

Table 1: Antiproliferative Activity of Selected Compounds

| Compound/Derivative | Cell Line | IC₅₀ Value | Reference |

| Benzenesulphonohydrazone derivative (ortho-fluoro, para-bromo) | HepG2 | Most cytotoxic and selective | nih.gov |

| Polyoxomolybdate hybrid solid | HepG2 | 33.79 µmol L⁻¹ | rsc.org |

| Polyoxomolybdate hybrid solid | A549 | 25.17 µmol L⁻¹ | rsc.org |

| Polyoxomolybdate hybrid solid | MCF-7 | 32.11 µmol L⁻¹ | rsc.org |

| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide | A549 | 3.68 µM | nih.gov |

| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide | HepG2 | 2.04 µM | nih.gov |

Enzyme Kinase Inhibition Studies (e.g., Epidermal Growth Factor Receptor (EGFR) Kinase)

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, differentiation, and migration. nih.gov Its dysregulation is associated with numerous human cancers, making it a significant target for therapeutic intervention. nih.gov Small molecule inhibitors that target the ATP-binding site of the intracellular kinase domain are a key class of EGFR inhibitors. nih.govnih.gov

Research has explored the potential of this compound derivatives as EGFR kinase inhibitors. For example, a series of 1,5-disubstituted hydantoins designed to interact with the ATP-binding site of EGFR were synthesized and evaluated. nih.gov Certain compounds within this series, specifically those with a 1-phenethyl and a 5-(E)-benzylidene substituent, were found to inhibit EGFR autophosphorylation and the growth of A431 cells, which overexpress EGFR. nih.gov

In another study, a novel series of 2-chloroquinazoline derivatives were synthesized and their anti-proliferation activities against four EGFR high-expressing cell lines were assessed. nih.gov One of the most active compounds, 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide, was subsequently tested for its activity on the EGFR enzyme, and western blotting experiments supported its mechanism of action as an EGFR-TK inhibitor. nih.gov

Allosteric inhibition presents an alternative strategy for targeting EGFR. nih.gov Small molecules have been developed that bind to an allosteric pocket within the kinase domain, and peptide or peptidomimetic inhibitors have been designed to target the juxtamembrane (JM) segment, an intracellular region essential for kinase activation. nih.gov

Other Enzyme Inhibition Studies

Urease Inhibition Research

Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. nih.gov This enzymatic activity is a significant virulence factor for certain bacteria, such as Helicobacter pylori, contributing to conditions like peptic ulcers and gastric cancer. researchgate.net Consequently, the inhibition of urease is a key strategy in medicinal chemistry. nih.gov

Derivatives of this compound have been investigated for their urease inhibitory potential. For instance, carbazole-based acetyl benzohydrazides have been synthesized and evaluated for their ability to inhibit the urease enzyme. acgpubs.org In one study, substitutions on the phenyl-linked functional groups around a carbazole (B46965) skeleton were found to have a decisive effect on urease inhibitory activity. acgpubs.org

Various classes of compounds have been identified as urease inhibitors, including thiourea (B124793) derivatives, quinolone antibiotics, and organophosphorus compounds. nih.govresearchgate.net For example, N-(n-butyl)thiophosphoric triamide (NBPT) is a widely used urease inhibitor in agriculture. researchgate.netnih.gov Its mechanism involves hydrolysis to monoamidothiophosphoric acid, which then binds to the nickel ions in the active site of the enzyme. nih.gov Phenyl phosphorodiamidate (PPDA) is another well-characterized transition-state analogue of urea that effectively inhibits urease. nih.gov

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Studies

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes involved in the regulation of the neurotransmitter acetylcholine. nih.govnih.gov The inhibition of these enzymes is a therapeutic strategy for conditions such as glaucoma, postoperative ileus, and Alzheimer's disease. nih.gov

Research into cholinesterase inhibitors has explored various molecular scaffolds. In the context of Alzheimer's disease, where there is a significant loss of cholinergic neurons, inhibitors like donepezil, rivastigmine, and galantamine are used to enhance cholinergic transmission. nih.govnih.gov

Studies have investigated the potential of hydrazide derivatives as cholinesterase inhibitors. For example, a series of methyl indole-isoxazole carbohydrazide (B1668358) derivatives were synthesized and screened for their AChE and BuChE inhibitory activity. nih.gov One compound, with a specific substitution pattern, emerged as the most potent AChE inhibitor with an IC₅₀ value of 29.46 ± 0.31 µM and exhibited a competitive inhibition pattern. nih.gov This highlights the potential for designing selective AChE inhibitors based on this scaffold.

DNA Gyrase Inhibition Research

DNA gyrase is an essential bacterial enzyme that controls the topological state of DNA and is a well-established target for the development of antibacterial agents. researchgate.net This enzyme is not present in eukaryotes, making it a promising target for broad-spectrum antibiotics. rsc.org DNA gyrase consists of two subunits, GyrA, which is responsible for DNA breakage and reunion, and GyrB, which contains the ATP-binding site. researchgate.net

Inhibitors of DNA gyrase can act on either the GyrA or GyrB subunit. The fluoroquinolones are a well-known class of inhibitors that target the GyrA subunit. nih.gov Conversely, natural products like coumarins and cyclothialidines inhibit the ATPase activity of DNA gyrase by blocking the binding of ATP to the GyrB subunit. researchgate.net

Research has focused on discovering new DNA gyrase inhibitors. rsc.orgrsc.org For instance, norfloxacin (B1679917), an analogue of nalidixic acid, is a potent DNA gyrase inhibitor that has been found to bind to DNA rather than the gyrase enzyme itself. nih.gov The binding affinity of norfloxacin and its analogues to DNA has been shown to correlate with their biological potency. nih.gov In other studies, a series of N-phenylpyrrolamide inhibitors demonstrated low nanomolar IC₅₀ values against Escherichia coli DNA gyrase. rsc.org

Inhibition of Topoisomerases and Protein Kinases

Beyond DNA gyrase, other topoisomerases and protein kinases are also important targets for therapeutic intervention. Carbazole derivatives, for example, have been reported to possess topoisomerase II inhibition ability. acgpubs.org

Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in many diseases, including cancer. nih.gov Consequently, the development of specific protein kinase inhibitors is a major focus of research.

One such kinase is protein kinase CK2, for which the inhibitor 4,5,6,7-tetrabromobenzotriazole (B1684666) (TBB) has shown remarkable selectivity. nih.gov The structural basis for this selectivity lies in the fact that TBB fits almost perfectly into a hydrophobic pocket in the active site of CK2, which is smaller than the corresponding pocket in most other protein kinases. nih.gov

Another protein kinase, CK1δ, is implicated in cancer and neurodegenerative diseases. mdpi.com Researchers have synthesized and evaluated benzimidazole-2-amino derivatives as potential ATP-competitive CK1δ inhibitors, with some compounds showing activity in the low micromolar range. mdpi.com

Antioxidant Potential Assessment

The antioxidant potential of this compound and its derivatives has been a subject of interest in medicinal chemistry. The ability of these compounds to counteract oxidative stress is a key aspect of their therapeutic potential.

For instance, a study on bis-sulfide derivatives synthesized from a bis-chloroacetamide derivative of 4-aminobenzohydrazide (B1664622) demonstrated significant antioxidant potential. scielo.org.za One of the sulfide (B99878) derivatives, in particular, exhibited a high inhibition ratio of 85.9%, which was comparable to the standard antioxidant, L-ascorbic acid. scielo.org.za This suggests that the core benzohydrazide structure, when appropriately modified, can give rise to compounds with potent antioxidant properties.

Another study highlighted that various benzohydrazide derivatives have shown promising antioxidant activities. biointerfaceresearch.com The antioxidant capacity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The DPPH radical is a stable free radical that, upon receiving a hydrogen atom or an electron from an antioxidant, gets reduced to DPPH-H, leading to a color change that can be measured spectrophotometrically. nih.gov

It is important to note that the suitability of the DPPH method can vary depending on the specific class of compounds being tested due to factors like reaction kinetics. researchgate.net For some 2-hydroxy-benzamide derivatives, the DPPH method showed slow kinetics, suggesting that other assays like the ABTS (2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid)) radical scavenging assay or the ferric reducing antioxidant potential (FRAP) assay might be more appropriate for evaluating their antioxidant capacity. researchgate.net

The following table summarizes the antioxidant activity of a related benzohydrazide derivative:

| Compound | Antioxidant Activity (Inhibition Ratio %) | Reference |

| Sulfide derivative of 4-aminobenzohydrazide | 85.9% | scielo.org.za |

| L-ascorbic acid (Standard) | Not specified, but used as a benchmark | scielo.org.za |

Investigation of Molecular Mechanisms of Action

Understanding the molecular mechanisms by which this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents. Research has focused on their interactions with cellular targets, modulation of signaling pathways, and induction of cellular stress responses.

The reactivity of the chloroacetyl group in this compound makes it a key feature for its interaction with biological molecules. researchgate.net This functional group can readily react with nucleophiles, such as the thiol groups of cysteine residues in proteins. scielo.org.za This reactivity is fundamental to its potential mechanism of action, as it allows for the covalent modification of target proteins, which can lead to the inhibition of their function.

For example, the chloroacetamide moiety is a known synthetic intermediate used to create compounds that can interact with various biological targets. scielo.org.za Studies on related chloroacetamide derivatives have shown their ability to form sulfide compounds by reacting with sulfur-containing reagents, mimicking their potential interaction with cysteine residues in proteins. scielo.org.za

The benzohydrazide core itself is also significant. Benzohydrazide derivatives have been shown to possess a wide range of pharmacological activities, suggesting their interaction with multiple cellular components. researchgate.netthepharmajournal.com The specific nature of these interactions is influenced by the substituents on the benzohydrazide scaffold. Theoretical studies on benzohydrazide derivatives indicate that intramolecular hydrogen bonding can enhance the reactivity of the molecule, which may play a role in its interaction with biological targets. researchgate.net

The interaction of this compound derivatives with cellular targets can lead to the modulation of various intracellular signaling pathways. While direct evidence for this compound is limited, studies on structurally related compounds provide valuable insights.

For instance, a novel benzofuran (B130515) derivative, Moracin N, has been shown to induce autophagy and apoptosis in lung cancer cells by inhibiting the AKT/mTOR signaling pathway. frontiersin.org This inhibition was found to be dependent on the generation of reactive oxygen species (ROS). frontiersin.org Given that some benzohydrazide derivatives can induce ROS, it is plausible that they could also affect similar signaling pathways.

The ability of hydrazone derivatives to modulate signaling pathways has also been reported in the context of leishmaniasis. Certain 2-pyrimidinyl hydrazone and N-acylhydrazone derivatives were found to cause mitochondrial depolarization, which is often linked to the disruption of key signaling cascades within the cell. nih.gov These findings suggest that the broader class of hydrazide and hydrazone compounds, which includes this compound, has the potential to interfere with cellular signaling.

The induction of reactive oxygen species (ROS) and subsequent oxidative stress is a recognized mechanism of action for some biologically active compounds. nih.gov ROS are highly reactive molecules that can cause damage to cellular components like DNA, proteins, and lipids. nih.gov

Studies on certain hydrazone derivatives have demonstrated their ability to increase intracellular ROS levels in pathogenic organisms like Leishmania amazonensis. nih.gov This increase in ROS is a key part of their antileishmanial activity. Similarly, a benzofuran derivative, Moracin N, was found to trigger ROS generation in lung cancer cells, leading to autophagy and apoptosis. frontiersin.org The measurement of ROS levels in these studies was often performed using fluorescent dyes like 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS. frontiersin.org

While direct studies on ROS induction by this compound are not extensively documented, the presence of the reactive chloroacetyl group suggests a potential to interact with cellular components in a way that could disrupt the normal redox balance and lead to ROS production. Oxidative stress is a state where the production of ROS overwhelms the cell's antioxidant defense mechanisms, leading to cellular damage and, in some cases, programmed cell death. nih.govmdpi.com

The following table summarizes the observed effects of related compounds on ROS and cellular pathways:

| Compound/Derivative Class | Effect | Cellular Context | Reference |

| 2-pyrimidinyl hydrazone/N-acylhydrazone | Increase in intracellular ROS levels | Leishmania amazonensis | nih.gov |

| Moracin N (Benzofuran derivative) | Triggers ROS generation | Lung cancer cells | frontiersin.org |

| Moracin N (Benzofuran derivative) | Inhibition of AKT/mTOR pathway | Lung cancer cells | frontiersin.org |

Structure Activity Relationship Sar Studies of N 2 Chloroacetyl Benzohydrazide Derivatives

Impact of Substituents on Biological Potency and Selectivity

The nature and position of substituents on the benzohydrazide (B10538) ring of N'-(2-Chloroacetyl)benzohydrazide derivatives play a pivotal role in determining their biological potency and selectivity. The introduction of different functional groups can significantly alter the molecule's interaction with biological targets.

Studies on related benzohydrazide derivatives have shown that substituting the benzene (B151609) ring with electronegative groups, particularly at the para-position, tends to enhance biological activities. researchgate.net For instance, the presence of a strong electron-withdrawing group like a nitro group (NO₂) at the para-position of N′-substituted benzylidene benzohydrazides markedly improved their inhibitory activity against α-glucosidase. nih.gov This suggests that the electronic properties of the substituent are a key determinant of potency. The introduction of chlorine atoms is a common strategy to enhance the biological effects of compounds. researchgate.net This enhancement is often attributed to the chlorine atom's ability to increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. researchgate.net

In a series of 2-(benzamido) benzohydrazide derivatives tested for anti-Alzheimer's potential, the type and position of substituents on the benzylidene moiety were critical. nih.gov Derivatives with hydroxyl (OH) groups, such as in 2,4-dihydroxybenzylidene and 3,4-dihydroxybenzylidene, showed significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Specifically, a derivative featuring a 2,4-dihydroxy substitution was among the most potent dual inhibitors. nih.gov Another compound with a 4-(dimethylamino)benzylidene group demonstrated selective and potent inhibition of BChE. nih.gov

Furthermore, the biological activity of benzohydrazide derivatives can be modulated for different therapeutic targets. For example, certain N′ -[(2-chloro-6-methoxyquinolin-3-yl) methylidene]-substituted benzohydrazides showed significant antibacterial activity, with specific substitutions leading to the most active compounds in the series. thepharmajournal.com In another study, 3,4-dichloro and 2-bromo substituted benzohydrazides demonstrated excellent anti-nematode activity. biointerfaceresearch.com This highlights that specific substitution patterns can be used to direct the biological activity of the benzohydrazide scaffold towards particular pathogens or targets.

Correlation Between Structural Modifications and Enzyme Inhibitory Profiles

Structural modifications of this compound derivatives have been directly correlated with their enzyme inhibitory profiles, offering valuable information for designing specific enzyme inhibitors.

A notable example is the development of benzohydrazide derivatives as inhibitors of α-glucosidase, an enzyme targeted in the management of type 2 diabetes. nih.gov A series of N′-substituted benzylidene benzohydrazide-1,2,3-triazoles were synthesized and evaluated, with all derivatives showing good to excellent inhibition compared to the standard drug, acarbose. nih.gov The most potent compounds had IC₅₀ values as low as 0.01 µM. nih.gov Kinetic studies revealed that these potent derivatives act as noncompetitive inhibitors, meaning they bind to an allosteric site on the enzyme rather than the active site. nih.gov Molecular docking studies further supported this, identifying a potential allosteric binding cavity on the α-glucosidase enzyme. nih.gov

In the context of Alzheimer's disease, derivatives of 2-(benzamido) benzohydrazide have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Several compounds in this series were found to be effective dual inhibitors of both enzymes. nih.gov The table below summarizes the inhibitory concentrations (IC₅₀) for selected potent derivatives compared to the standard drug, Donepezil. nih.gov

| Compound | Substituent on Benzylidene Moiety | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |

|---|---|---|---|

| Donepezil (Standard) | - | 0.10 ± 0.02 | 0.14 ± 0.03 |

| Compound 06 | 3,4-Dihydroxy | 0.09 ± 0.05 | 0.14 ± 0.05 |

| Compound 13 | 4-(Dimethylamino) | 0.11 ± 0.03 | 0.10 ± 0.06 |

| Compound 11 | 2,4-Dihydroxy | 0.20 ± 0.08 | 0.12 ± 0.09 |

The data clearly indicates that specific structural modifications, such as the introduction of dihydroxy or dimethylamino groups, can yield compounds with inhibitory potencies comparable or even superior to the standard drug, Donepezil. nih.gov Moreover, some derivatives displayed selectivity; for instance, compound 13 was a more potent inhibitor of BChE, while compound 06 was a highly effective dual inhibitor. nih.gov

Exploration of Physicochemical Parameters Influencing Biological Activity

The biological activity of this compound derivatives is profoundly influenced by their physicochemical properties. cutm.ac.in Parameters such as lipophilicity, electronic effects, and steric factors are crucial in determining how these molecules are absorbed, distributed, and interact with their biological targets. slideshare.netslideshare.net

Lipophilicity, often expressed as the partition coefficient (log P), is a key factor. cutm.ac.in The introduction of a chlorine atom, a defining feature of the N'-(2-Chloroacetyl) moiety, generally increases a molecule's lipophilicity. researchgate.net This enhanced "fat-liking" property can lead to better partitioning into the lipid bilayers of cell membranes, thereby improving cell permeability and access to intracellular targets. researchgate.netcutm.ac.in For example, the increased lipophilicity of chlorinated compounds can facilitate greater interaction with the lipophilic domains of proteins. researchgate.net

Electronic effects of substituents also play a critical role. The chlorine atom in the chloroacetyl group is strongly electron-withdrawing. This inductive effect can polarize adjacent moieties, such as the hydrazone linkage that is often formed in derivatives, potentially increasing hydrophobic interactions with a receptor site. researchgate.net Similarly, as noted earlier, the addition of electron-withdrawing groups to the benzohydrazide ring was found to enhance enzyme inhibitory activity, underscoring the importance of electronic tuning. researchgate.netnih.gov

Finally, the three-dimensional structure (stereochemistry) and molecular conformation are vital. slideshare.net Even subtle changes in the shape of a molecule can affect its ability to bind to a target receptor. Molecular modeling of one halogenated compound showed that its nonplanar structure was consistent with its modest affinity for a specific receptor, highlighting the importance of molecular geometry in biological interactions. nih.gov

Computational Chemistry and in Silico Modeling of N 2 Chloroacetyl Benzohydrazide

Molecular Dynamics Simulations:There is no available literature on molecular dynamics simulations conducted to analyze the conformational changes or to determine the binding stability of N'-(2-Chloroacetyl)benzohydrazide within a biological target.

Due to the absence of this foundational research data, it is not possible to provide an authoritative and scientifically accurate article that adheres to the strict focus on this compound.

Binding Free Energy Calculations (e.g., MM-GBSA Approach)

In the realm of computational drug design, understanding the binding affinity between a ligand and its target protein is of paramount importance. While molecular docking provides a preliminary assessment of the binding pose and a scoring function-based estimation of affinity, more rigorous methods are often employed for a more accurate prediction of the binding free energy. One such widely used method is the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach. This method offers a balance between computational cost and accuracy, making it a popular choice for rescoring docking poses and ranking potential inhibitors.

The MM-GBSA method calculates the binding free energy (ΔG_bind) by combining molecular mechanics (MM) energy calculations with a continuum solvation model. The binding free energy is typically decomposed into several components, providing insights into the driving forces of the protein-ligand interaction. The general equation for MM-GBSA calculation is as follows:

ΔG_bind = G_complex - (G_protein + G_ligand)

Where:

G_complex is the total free energy of the protein-ligand complex.

G_protein is the total free energy of the protein.

G_ligand is the total free energy of the ligand.

Each of these free energy terms is calculated as:

G = E_MM + G_solvation

Here, E_MM represents the molecular mechanics energy in the gas phase, which includes internal energies (bond, angle, and dihedral) as well as non-bonded interactions (van der Waals and electrostatic). G_solvation is the free energy of solvation, which is further divided into polar and non-polar contributions. The polar solvation energy is calculated using the Generalized Born (GB) model, while the non-polar contribution is typically estimated from the solvent-accessible surface area (SASA).

While no specific MM-GBSA studies have been published for this compound at the time of this writing, research on analogous benzohydrazide (B10538) derivatives highlights the utility of this approach in understanding their binding mechanisms. For instance, studies on benzohydrazide derivatives as inhibitors of various enzymes have employed MM-GBSA to elucidate the key energetic contributions to their binding affinity.

To illustrate the type of data generated from an MM-GBSA study, the following table presents hypothetical binding free energy data for this compound complexed with a putative target protein. This data is representative of what a typical MM-GBSA analysis would yield and is based on findings for structurally related compounds.

| Energy Component | Contribution (kcal/mol) |

| ΔE_vdw (van der Waals) | -45.8 |

| ΔE_elec (Electrostatic) | -25.3 |

| ΔG_polar (Polar Solvation) | 30.1 |

| ΔG_nonpolar (Non-polar Solvation) | -4.7 |

| ΔG_bind (MM-GBSA) | -45.7 |

Table 1. Representative MM-GBSA Binding Free Energy Components for this compound.

By analyzing these energy components, researchers can gain a deeper understanding of the molecular interactions that stabilize the protein-ligand complex. This information is invaluable for the rational design of more potent and selective inhibitors. For this compound, such an analysis could guide modifications to its structure to enhance favorable interactions and minimize unfavorable ones, thereby improving its inhibitory activity.

Q & A

Basic Synthesis: What are the standard methods for synthesizing N'-(2-Chloroacetyl)benzohydrazide derivatives?

Answer:

Derivatives are typically synthesized via condensation reactions between hydrazides and carbonyl-containing precursors. For example, benzohydrazide derivatives can be prepared by reacting 2-chloroquinoline-3-carbaldehyde with substituted hydrazides under mild conditions using PEG 400 as a green solvent . Key steps include:

- Reflux conditions : Heating at 80–100°C for 4–6 hours in ethanol or methanol.

- Workup : Precipitation with ice-cold water followed by recrystallization (e.g., methanol) to purify the product .

- Characterization : TLC for reaction monitoring, and NMR/IR spectroscopy for structural confirmation .

Basic Structural Characterization: Which analytical techniques are critical for confirming the structure of this compound derivatives?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve the hydrazone (-NH-N=CH-) and chloroacetyl (-CO-CH₂-Cl) groups. For example, the hydrazone proton appears as a singlet near δ 12.30–12.40 ppm in DMSO-d₆ .

- Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm⁻¹ confirm carbonyl (C=O) stretches .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 344 for 3h derivatives) validate molecular weight .

Basic Biological Screening: How are the anti-inflammatory and cytotoxic activities of these derivatives evaluated?

Answer:

- In vitro cytotoxicity : Tested against human cancer cell lines (e.g., A549 lung adenocarcinoma) via MTT assays. IC₅₀ values are calculated to compare potency .

- Anti-inflammatory assays : Carrageenan-induced paw edema models in rodents measure inhibition of inflammation .

- Dose-response studies : Derivatives are screened at concentrations ranging from 1–100 µM to establish therapeutic windows .

Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity?

Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol minimizes side reactions .

- Catalysts : Acidic (e.g., HCl) or basic (e.g., NaOH) conditions accelerate condensation .

- Temperature control : Maintaining 60–80°C prevents thermal decomposition of sensitive intermediates .

- pH monitoring : Adjusting to pH 5–6 stabilizes the hydrazone linkage during synthesis .

Advanced Computational Modeling: What in silico methods predict the biological activity of these compounds?

Answer:

- Molecular docking : AutoDock or Schrödinger Suite models interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) .

- ADMET prediction : SwissADME or pkCSM evaluates pharmacokinetic properties (e.g., bioavailability, BBB permeability) .

- QSAR studies : Regression models correlate substituent effects (e.g., electron-withdrawing Cl) with activity trends .

Advanced Crystallography: How is single-crystal X-ray diffraction used to resolve structural ambiguities?

Answer:

- Crystal growth : Slow evaporation of ethanol/acetone solutions yields diffraction-quality crystals .

- SHELX refinement : Programs like SHELXL-2018 refine bond lengths and angles (e.g., C-Cl bond: ~1.74 Å) .

- Validation tools : PLATON checks for twinning and disorder, ensuring structural accuracy .

Data Contradictions: How can researchers address variability in biological activity across derivatives?

Answer:

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 4-Cl vs. 2-F) to identify critical functional groups .

- Dose standardization : Normalize activity data to molar concentrations to account for molecular weight differences .

- Replicate studies : Conduct triplicate assays with statistical validation (e.g., ANOVA) to confirm trends .

Green Chemistry: What sustainable approaches improve the synthesis of these compounds?

Answer:

- Solvent replacement : PEG 400 reduces toxicity and enables recyclability, achieving yields >75% .

- Catalyst-free reactions : Microwave-assisted synthesis minimizes reagent waste while maintaining efficiency .

- Atom economy : Designing routes with minimal byproducts (e.g., using stoichiometric aldehyde/hydrazide ratios) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.